7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the chromeno[2,3-c]pyrrole-3,9-dione family. The target compound features a 7-bromo substituent on the chromene moiety, a 3,4-dimethoxyphenyl group at position 1, and a methyl group at position 2. These substituents influence its electronic, steric, and solubility properties, making it distinct within its structural class.
The synthesis of this compound is achieved via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as described by Vydzhak and Panchishin . This method allows for high functional group tolerance, enabling the incorporation of bromine and methoxy groups under mild conditions .
Properties
IUPAC Name |
7-bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO5/c1-22-17(10-4-6-14(25-2)15(8-10)26-3)16-18(23)12-9-11(21)5-7-13(12)27-19(16)20(22)24/h4-9,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZAVTNAKIPUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting with the construction of the chromeno[2,3-c]pyrrole core. One common approach is the condensation of appropriate precursors, such as 3,4-dimethoxybenzaldehyde and a suitable amine, followed by bromination and subsequent cyclization reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Bromination reactions typically use bromine (Br2) in an inert solvent like dichloromethane (DCM).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of other brominated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a versatile intermediate for the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Biology: Biologically, 7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has shown potential in various bioassays, indicating activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: In the medical field, this compound may be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Industrially, it can be used in the production of dyes, pigments, and other specialty chemicals due to its unique structural features.
Mechanism of Action
The mechanism by which 7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
Biological Activity
7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound with potential therapeutic applications. Its structure suggests various biological activities that merit investigation, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity based on available literature.
Chemical Structure
The compound is characterized by a complex chromeno-pyrrole framework with bromine and methoxy substituents that may influence its pharmacological properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
- Case Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, a study reported a 70% reduction in cell viability at concentrations of 10 µM after 48 hours of treatment .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties.
- Mechanism : It may protect neuronal cells from oxidative stress and apoptosis by upregulating antioxidant enzymes.
- Research Findings : Animal models of neurodegenerative diseases have shown improved cognitive function and reduced markers of neuronal damage upon administration of related compounds .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects.
- Studies : Preliminary studies have indicated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
